N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040675-73-7
Cat. No.: VC11955989
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040675-73-7 |
|---|---|
| Molecular Formula | C23H20N4O3S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H20N4O3S/c1-15(28)16-7-9-17(10-8-16)25-22(29)14-31-23-20-13-19(26-27(20)12-11-24-23)18-5-3-4-6-21(18)30-2/h3-13H,14H2,1-2H3,(H,25,29) |
| Standard InChI Key | HNEHXXWRXABRNF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
Introduction
N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazin core, a sulfanyl group, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential applications in cancer therapy and other diseases where kinase activity is dysregulated. The compound is cataloged under the CAS number 1040675-73-7 and has been referenced in various chemical databases and literature for its synthesis and biological evaluation.
Chemical Formula and Molecular Weight
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Molecular Formula: C23H20N4O3S
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Molecular Weight: 432.5 g/mol
Synthesis and Characterization
The synthesis of N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves several key steps:
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Formation of the Pyrazolo[1,5-a]pyrazin Core: This step is crucial for establishing the backbone of the compound.
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Introduction of the Methoxyphenyl Group: This involves the incorporation of the 2-methoxyphenyl moiety into the pyrazolo[1,5-a]pyrazin core.
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Attachment of the Acetamide Moiety: The final step involves linking the acetamide group to the sulfanyl group.
Characterization of the final compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.
Biological Activity and Potential Applications
N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is primarily known for its role as a potential kinase inhibitor. Kinase inhibitors are therapeutic agents that target specific molecular pathways involved in disease progression, particularly in cancer. The compound's unique structure allows it to interact with biological targets through hydrogen bonding and other non-covalent interactions, which are essential for its inhibitory activity.
Further pharmacological studies are necessary to evaluate its specificity and potency against different kinase targets. Preliminary studies indicate significant biological activity, warranting deeper investigation into its therapeutic potential.
Chemical Reactions and Reactivity
The compound can undergo various chemical reactions influenced by its functional groups. These reactions are crucial for understanding its behavior in biological systems and potential modifications for enhanced efficacy. For example, the pyrazolo[1,5-a]pyrazin ring may be involved in hydrogen bonding with protein residues during enzyme inhibition.
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